Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate
Beschreibung
Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-yl)benzoate is a synthetic benzoate derivative characterized by a benzamido backbone with a morpholino group at the 2-position and a 4-methoxy-3-nitrobenzamido substituent at the 5-position. This compound’s structural complexity arises from the integration of electron-withdrawing (nitro) and electron-donating (methoxy) groups, alongside the morpholine moiety, which is known to enhance solubility and bioavailability in pharmaceutical contexts .
Eigenschaften
Molekularformel |
C20H21N3O7 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21N3O7/c1-28-18-6-3-13(11-17(18)23(26)27)19(24)21-14-4-5-16(15(12-14)20(25)29-2)22-7-9-30-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
XMTISMPLUGGRDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege:
Es gibt mehrere Synthesewege zur Herstellung von Methyl-5-(4-Methoxy-3-nitrobenzamido)-2-(morpholin-4-yl)benzoat. Ein gängiger Ansatz beinhaltet die Kondensation von 4-Methoxy-3-nitrobenzoesäure mit Morpholin in Gegenwart eines Kupplungsmittels (wie z. B. DCC oder EDC), um die Amidbindung zu bilden. Anschließend reagiert das resultierende Amid-Zwischenprodukt unter basischen Bedingungen mit Methylbenzoat, um das Endprodukt zu erhalten.
Industrielle Produktion:
Während die Produktionsmethoden im industriellen Maßstab variieren können, kann die Verbindung effizient unter Verwendung der oben beschriebenen Synthesewege hergestellt werden. Die Optimierung der Reaktionsbedingungen, Katalysatoren und Reinigungsschritte gewährleistet hohe Ausbeuten.
Analyse Chemischer Reaktionen
Methyl-5-(4-Methoxy-3-nitrobenzamido)-2-(morpholin-4-yl)benzoat unterliegt verschiedenen chemischen Reaktionen:
Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, wobei die entsprechende Carbonsäure und der Alkohol entstehen.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie SnCl₂/HCl oder katalytischer Hydrierung zu einer Aminogruppe reduziert werden.
Substitution: Der Amid-Stickstoff kann an nukleophilen Substitutionsreaktionen teilnehmen.
Acylierung: Die Verbindung kann Acylierungsreaktionen mit Säurechloriden oder Anhydriden eingehen.
Häufige Reagenzien umfassen Natriumhydroxid (NaOH), Salzsäure (HCl) und verschiedene Reduktionsmittel.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung beinhaltet wahrscheinlich Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Weitere Forschung ist erforderlich, um diese Wege vollständig aufzuklären.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s unique substituents and their pharmacological implications are best understood through comparisons with structurally analogous derivatives. Below is a systematic analysis:
Substituent Effects on Physicochemical Properties
Nitro vs. Iodo/Methoxy Groups
- Nitro Group (Target Compound): The 3-nitro substituent is strongly electron-withdrawing, which may reduce electron density at the aromatic ring, influencing reactivity (e.g., electrophilic substitution) and stability. This contrasts with iodo or methoxy groups in derivatives like those listed in (e.g., methyl 5-iodo-2-(trifluoromethoxy)benzoate).
- Morpholino Group: The morpholine ring at the 2-position enhances water solubility due to its polar tertiary amine and ether oxygen atoms. This is a shared feature with compounds like methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (), where morpholine contributes to improved pharmacokinetics .
Triazine vs. Benzamido Backbones
- Compounds such as methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () feature a triazine core, which introduces distinct electronic and steric properties. Triazines are planar and electron-deficient, favoring interactions with enzymes or receptors via π-π stacking. In contrast, the benzamido backbone of the target compound may prioritize hydrogen-bonding interactions through its amide linkage .
Morpholine-Containing Derivatives
- The morpholine moiety is prevalent in bioactive compounds, such as the TLR7-9 antagonists described in . These derivatives, including quinoline-morpholine hybrids, leverage the morpholine group for solubility and target engagement.
- In contrast, cobicistat ()—a CYP3A inhibitor with a morpholine-containing structure—highlights how morpholine can influence metabolic stability. The target compound’s nitro group may confer distinct metabolic resistance compared to cobicistat’s thiazole and carbamate groups .
Comparative Pharmacological Profiles
| Compound | Key Substituents | Molecular Weight | Potential Applications |
|---|---|---|---|
| Target Compound | 4-Methoxy-3-nitrobenzamido, morpholin-4-yl | ~443.35 g/mol* | Enzyme inhibition, drug intermediates |
| Methyl 5-iodo-2-(trifluoromethoxy)benzoate | Iodo, trifluoromethoxy | ~360.14 g/mol | Radiopharmaceuticals, imaging agents |
| Quinoline-morpholine TLR7-9 antagonists | Quinoline, tetrahydropyrazolo-pyridine | ~500–600 g/mol | Autoimmune disease therapy (e.g., SLE) |
| Cobicistat | Thiazole, carbamate, morpholine | 776.0 g/mol | HIV-1 protease inhibition |
*Estimated based on structural formula.
Biologische Aktivität
Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is with a molecular weight of approximately 319.33 g/mol. The compound features a morpholine group, which is known for its pharmacological properties, and a nitrobenzamide moiety that may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate exhibit significant cytotoxicity against various cancer cell lines. The following sections summarize key findings from studies evaluating the biological activity of this compound.
Cytotoxicity Studies
-
Cell Line Sensitivity : In vitro studies have demonstrated that Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate exhibits potent cytotoxic effects on several human cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values indicate that it is significantly more effective than many existing chemotherapeutics.
Cell Line LC50 (nM) Neuroblastoma <100 Glioblastoma <200 Breast Cancer <150 - Mechanism of Action : The compound functions by inducing mitotic arrest in cancer cells, leading to increased cell death. This is evidenced by flow cytometry analyses showing elevated levels of phosphorylated histone H3, a marker for mitosis, suggesting that the compound disrupts normal cell cycle progression.
Case Studies
Several case studies have highlighted the effectiveness of Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate:
- Study on Neuroblastoma : A study reported that treatment with the compound resulted in a significant reduction in cell viability after 24 hours, with a survival fraction of only 0.07 at concentrations as low as 1 µM.
- Combination Therapies : When combined with radiation therapy, Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate demonstrated synergistic effects, enhancing the overall cytotoxicity against resistant cancer cells.
Research Findings
Recent literature reviews and experimental studies have provided insights into the biological activity of Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate:
- Antitumor Activity : Various studies indicate that this compound can inhibit tumor growth in vivo, particularly in models of glioblastoma and neuroblastoma.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which may enhance its therapeutic potential.
- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound has a manageable safety profile with minimal off-target effects observed in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
